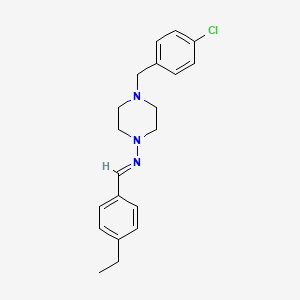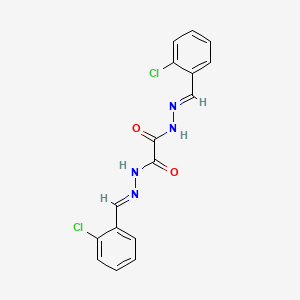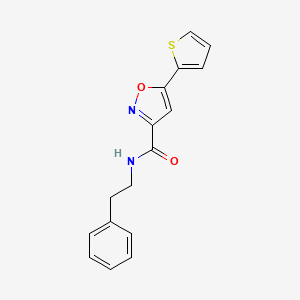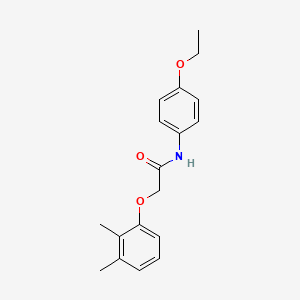![molecular formula C15H18ClFN2O B5536309 (3aS,6aS)-5-(2-chloro-6-fluoro-3-methylbenzoyl)-1-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B5536309.png)
(3aS,6aS)-5-(2-chloro-6-fluoro-3-methylbenzoyl)-1-methyloctahydropyrrolo[3,4-b]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrrolopyrrole compounds involves intricate chemical reactions, often starting from basic pyrrole derivatives and involving several steps to introduce specific functional groups. While direct synthesis information for this specific compound was not found, studies on similar compounds offer insights. For example, the synthesis of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids showcases the complexity and the careful control of conditions required for achieving desired substitutions and configurations (Muchowski et al., 1985).
Molecular Structure Analysis
Molecular structure analysis of pyrrolopyrrole compounds reveals significant insights into their stability, reactivity, and electronic properties. For instance, studies on methyl 3-(1H-pyrazol-4-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylates demonstrate how the nonplanar conformations of the pyrrolopyrrole fragment affect the overall molecular conformation and hydrogen bonding patterns (Quiroga et al., 2013).
Chemical Reactions and Properties
Pyrrolopyrrole compounds participate in various chemical reactions, reflecting their rich chemical properties. For example, the reactivity of 2-(2-Aminoanilino)cyclohepta[b]pyrroles in forming novel antiaromatic systems and benzimidazoles showcases the versatility of pyrrolopyrrole derivatives in synthesizing complex heterocyclic structures (Abe et al., 1990).
Physical Properties Analysis
The physical properties of pyrrolopyrrole derivatives, such as solubility, fluorescence, and molecular weights, are crucial for their application in materials science. For example, polymers containing pyrrolopyrrole units exhibit strong fluorescence and solubility in common organic solvents, highlighting their potential in optoelectronic applications (Zhang et al., 2008).
Chemical Properties Analysis
The chemical properties of pyrrolopyrrole compounds, such as their electrochemical behavior and reactions with various reagents, are integral to understanding their potential applications. The electrochemical studies on dibenzothienopyrrolo[3,2-b]pyrroles, for example, reveal their potential in organic electronics due to their unique oxidation behavior and electronic properties (Tasior et al., 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
A study on the synthesis and evaluation of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, including compounds with substituted groups similar to the query compound, demonstrated significant anti-inflammatory and analgesic activities. These activities were compared to indomethacin, highlighting the potential of these compounds in medical research as potent anti-inflammatory and analgesic agents (Muchowski et al., 1985).
Molecular Structure and Spectroscopy
Research on dibenzoxepine derivatives, which share a similar complex structure with the query compound, utilized Density Functional Theory (DFT) to predict properties like molecular structure and spectroscopy. The study provided insights into the electronic properties, chemically active regions, and potential biological activity of these compounds, suggesting a broad application in biological and pharmaceutical fields (Sevvanthi et al., 2020).
Anti-Lung Cancer Activity
A novel fluoro substituted benzo[b]pyran compound was investigated for its anti-lung cancer activity. The synthesized compounds demonstrated anticancer activity at low concentrations, compared to the reference drug 5-fluorodeoxyuridine, indicating the potential for development into new anticancer agents (Hammam et al., 2005).
Antibacterial Activity
A study on pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives highlighted their potent in vitro antibacterial activity, especially against quinolone-resistant Gram-positive clinical isolates. The research emphasized the modification of molecular structures to reduce toxicity and enhance antibacterial properties (Asahina et al., 2008).
Synthesis and Transformations
Investigations into the synthesis and transformations of pyrroles and indoles using N-acylbenzotriazoles demonstrated regioselective and regiospecific C-acylation. This synthetic methodology is of particular interest for creating compounds with precise structural motifs for further scientific exploration (Katritzky et al., 2003).
Eigenschaften
IUPAC Name |
[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-(2-chloro-6-fluoro-3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClFN2O/c1-9-3-4-11(17)13(14(9)16)15(20)19-7-10-5-6-18(2)12(10)8-19/h3-4,10,12H,5-8H2,1-2H3/t10-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKJQJQNSOMSQE-CMPLNLGQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C(=O)N2CC3CCN(C3C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C=C1)F)C(=O)N2C[C@@H]3CCN([C@@H]3C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-(2-chloro-6-fluoro-3-methylphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5536228.png)
![5-butyl-2-{2-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536235.png)


![2-[2-(2,4-dimethyl-1H-imidazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5536253.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5536260.png)


![8-(2-furoyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5536289.png)

![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5536304.png)
![4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3,5-diol](/img/structure/B5536324.png)
![2-[(methylthio)acetyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B5536326.png)
![N-[(3R*,4R*)-3-hydroxy-1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]pyrazine-2-carboxamide](/img/structure/B5536336.png)